molecular formula C14H11FN2O4 B5859773 2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide

2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide

Cat. No. B5859773
M. Wt: 290.25 g/mol
InChI Key: HZRVLSZIMBMBEE-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide is not well understood. However, studies have suggested that this compound may work by inhibiting the activity of specific enzymes and proteins that are involved in cell growth and proliferation. Moreover, this compound may also induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of specific enzymes and proteins that are involved in cell growth and proliferation. Moreover, this compound can induce apoptosis, which is a process of programmed cell death. Additionally, this compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide has several advantages and limitations for lab experiments. One of the major advantages of this compound is its high potency and specificity, which makes it suitable for various applications. Moreover, this compound is stable and can be easily synthesized in large quantities. However, one of the major limitations of this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide. One of the most promising directions is to further investigate the mechanism of action of this compound and identify specific targets that it can inhibit. Moreover, research can also focus on developing new derivatives of this compound that have improved potency and specificity. Additionally, research can also explore the potential applications of this compound in other fields such as neuroscience and immunology.
Conclusion:
In conclusion, 2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Moreover, there are several potential future directions for research on this compound that can further enhance our understanding of its potential applications.

Synthesis Methods

2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide is synthesized using a multistep process. The first step involves the reaction of 4-fluorophenol with 3-nitrobenzoyl chloride in the presence of a base to form 4-fluoro-3-nitrophenyl benzoate. In the second step, this intermediate is reacted with ethyl chloroacetate in the presence of a base to form 2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide. This synthesis method has been optimized for high yield and purity, making it suitable for various applications.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells. Moreover, this compound has also shown potential in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c15-10-4-6-13(7-5-10)21-9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRVLSZIMBMBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(3-nitrophenyl)acetamide

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